![molecular formula C20H20ClN3O3 B1682226 特泊沙林 CAS No. 103475-41-8](/img/structure/B1682226.png)
特泊沙林
概述
描述
科学研究应用
Veterinary Medicine Applications
1. Osteoarthritis Treatment
Tepoxalin is commonly prescribed for managing pain and inflammation associated with osteoarthritis in dogs. A study showed that it effectively reduces swelling and improves mobility in affected animals. The pharmacological profile of tepoxalin indicates that it inhibits both COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
2. Atopic Dermatitis
In a randomized, double-blinded study involving dogs with atopic dermatitis, tepoxalin demonstrated significant efficacy in reducing pruritus (itchiness) and skin lesions. The results indicated that 36% of dogs experienced a greater than 50% reduction in pruritus scores after treatment with tepoxalin compared to only 25% with placebo . This highlights its potential as a therapeutic option for dermatological conditions.
3. Gastrointestinal Disorders
Research indicates that tepoxalin may also play a role in managing gastric lesions in dogs. In an in vivo study, it was found to significantly decrease leukotriene B4 concentrations, which are associated with inflammation and tissue damage in the gastric mucosa . This suggests its utility in treating gastrointestinal inflammatory conditions.
Ophthalmic Applications
Recent developments have focused on the formulation of tepoxalin for ophthalmic use. An innovative approach involves creating aqueous ophthalmic microemulsions that allow for topical administration to the eye. This formulation aims to enhance the bioavailability of tepoxalin at the ocular site, potentially providing relief from inflammatory eye conditions .
Case Study 1: Canine Osteoarthritis
A clinical trial assessed the effectiveness of tepoxalin in dogs diagnosed with osteoarthritis. Owners reported significant improvements in their pets' activity levels and reductions in pain after a treatment regimen involving daily administration of tepoxalin over four weeks. Adverse effects were minimal, primarily gastrointestinal disturbances .
Case Study 2: Atopic Dermatitis Management
In another study involving thirty dogs with atopic dermatitis, tepoxalin was administered for four weeks. The results showed a statistically significant reduction in pruritus and skin lesion severity compared to placebo, demonstrating its effectiveness as an anti-inflammatory agent in dermatological applications .
Pharmacokinetics and Safety Profile
Tepoxalin has a half-life of approximately 120 minutes in plasma, allowing for once-daily dosing in veterinary applications. Its safety profile is generally favorable; however, some studies have reported transient increases in liver enzyme activities and serum creatinine levels during prolonged use . Monitoring is recommended to mitigate potential adverse effects.
Comparative Efficacy
The following table summarizes key findings from studies comparing the efficacy of tepoxalin with other NSAIDs:
作用机制
特泊沙林通过抑制环氧合酶和脂氧合酶来发挥作用。 这种双重抑制抑制了前列腺素和白三烯的生物合成,而前列腺素和白三烯是炎症和疼痛的介质 . 通过阻断这些通路,特泊沙林可以减少炎症并提供镇痛作用。 分子靶点包括环氧合酶-2 和 5-脂氧合酶 .
生化分析
Biochemical Properties
Tepoxalin acts as a potent inhibitor of the enzymes cyclooxygenase (COX-2) and lipoxygenase (5-LOX), which play crucial roles in the biosynthesis of prostaglandins and leukotrienes, respectively . By inhibiting these enzymes, Tepoxalin suppresses the production of these inflammatory mediators, thereby reducing inflammation and pain .
Cellular Effects
Tepoxalin has been shown to have significant effects on various types of cells, particularly T cells . It has been found to inhibit T cell proliferation and block IL-2 mRNA transcription in certain conditions . Moreover, it has been observed to have selective activity against cancer cell lines that overexpress the ABCB1 transporter (MDR1/p-glycoprotein) .
Molecular Mechanism
The molecular mechanism of Tepoxalin involves its binding and inhibition of COX-2 and 5-LOX enzymes, leading to a reduction in the production of prostaglandins and leukotrienes . Additionally, it has been suggested that Tepoxalin may suppress T cell proliferation by inhibiting IL-2-induced signal transduction .
Temporal Effects in Laboratory Settings
Tepoxalin has been found to be stable under various storage conditions, including exposure to light for 30 days . In vitro studies have shown that Tepoxalin can reduce collagen loss from canine cartilage explants at a concentration of 10^-5 M .
Dosage Effects in Animal Models
In animal models, Tepoxalin has demonstrated potent anti-inflammatory and analgesic activities . Common side effects of Tepoxalin consumption in animals include vomiting, diarrhea, blood in feces, loss of appetite, fatigue, thirst, an increase in urination, and behavioral changes .
Metabolic Pathways
Tepoxalin is involved in the arachidonic acid metabolic pathway, where it inhibits the COX and LOX enzymes, thereby suppressing the biosynthesis of prostaglandins and leukotrienes .
准备方法
特泊沙林可以通过多种方法合成。一种常见的合成路线涉及 4-氯苯甲醛与 4-甲氧基苯肼反应,形成一个酰腙中间体。 工业生产方法通常涉及优化反应条件,以确保高产率和纯度,包括控制温度、pH 值和反应时间 .
化学反应分析
特泊沙林会经历各种化学反应,包括:
氧化: 特泊沙林可以被氧化形成相应的氧化物。
还原: 还原反应可以将特泊沙林转化为其还原形式。
取代: 特泊沙林可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应 . 这些反应形成的主要产物取决于所用试剂和条件。
相似化合物的比较
特泊沙林因其对环氧合酶和脂氧合酶的双重抑制作用而独一无二。类似的化合物包括:
双氯芬酸: 抑制环氧合酶,但不抑制脂氧合酶。
消炎痛: 另一种主要抑制环氧合酶的非甾体抗炎药。
萘普生: 抑制环氧合酶,常用于治疗疼痛和炎症.
生物活性
Tepoxalin is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, anti-inflammatory, and antipyretic properties. Its pharmacological profile has been primarily evaluated in veterinary medicine, particularly in dogs and horses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of tepoxalin, including its mechanisms of action, pharmacokinetics, and case studies highlighting its effects.
Tepoxalin operates as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the synthesis of prostaglandins and leukotrienes, respectively. It primarily inhibits COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators.
Key Findings:
- COX Inhibition : Tepoxalin shows strong inhibitory activity against COX-1, with its main metabolite RWJ-20142 being responsible for this effect. However, it does not significantly inhibit COX-2 or 5-lipoxygenase in equine models .
- Prostaglandin Synthesis : In canine studies, tepoxalin significantly decreased levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in synovial fluid and blood samples from osteoarthritic dogs .
Pharmacokinetics
The pharmacokinetic profile of tepoxalin varies based on the species and administration method. In horses, oral administration resulted in rapid hydrolytic conversion to RWJ-20142, with notable differences observed between fasting and fed states . In dogs, a study showed that continuous administration led to measurable effects on renal function and serum biochemistry .
Parameter | Horses | Dogs |
---|---|---|
Administration | Oral (10 mg/kg) | Oral (10 mg/kg daily) |
Metabolite | RWJ-20142 | RWJ-20142 |
Half-life | Not specified | Not specified |
Excretion | Urinary | Urinary |
Study 1: Effects on Kidney Function in Dogs
A study evaluated the acute and chronic effects of tepoxalin on kidney function in dogs. Over a four-week period, one dog experienced acute deterioration in kidney function, indicated by increased serum creatinine levels. Gastrointestinal issues were also noted in some cases .
Study 2: In Vivo Effects on Osteoarthritic Dogs
In a randomized crossover study involving osteoarthritic dogs, tepoxalin significantly reduced LTB4 and TxB2 concentrations over ten days. This suggests its efficacy in managing inflammatory conditions associated with arthritis .
Study 3: Tepoxalin's Impact on Cancer Cells
In vitro studies have indicated that tepoxalin can induce cell death in certain cancer cell lines by inhibiting 5-lipoxygenase activity. This suggests potential therapeutic applications beyond its anti-inflammatory use .
Safety Profile
While tepoxalin is generally well-tolerated, adverse effects have been documented:
属性
IUPAC Name |
3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-N-hydroxy-N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-23(26)20(25)12-7-16-13-19(14-3-5-15(21)6-4-14)24(22-16)17-8-10-18(27-2)11-9-17/h3-6,8-11,13,26H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKWNRUXCOIMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057610 | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103475-41-8 | |
Record name | Tepoxalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103475-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tepoxalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103475418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tepoxalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tepoxalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103475-41-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEPOXALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ4OX61974 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。